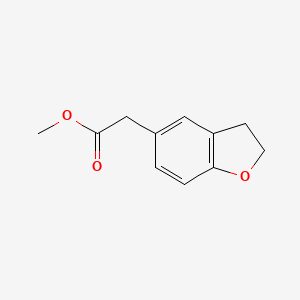

Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)7-8-2-3-10-9(6-8)4-5-14-10/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPMKHBXSUGMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675844 | |

| Record name | Methyl (2,3-dihydro-1-benzofuran-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155852-41-8 | |

| Record name | Methyl 2,3-dihydro-5-benzofuranacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155852-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2,3-dihydro-1-benzofuran-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Benzofuranacetic acid, 2,3-dihydro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate, a molecule of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its potential biological significance based on the activities of structurally related compounds.

Core Properties and Physicochemical Data

Table 1: Physicochemical Properties of 2,3-dihydrobenzofuran-5-ylacetic acid (Precursor)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | - |

| Molecular Weight | 178.18 g/mol | - |

| Melting Point | 96-98 °C | [1] |

Table 2: Calculated and Estimated Physicochemical Properties of this compound

| Property | Value (Calculated/Estimated) | Notes |

| Molecular Formula | C₁₁H₁₂O₃ | - |

| Molecular Weight | 192.21 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | Based on similar methyl esters |

| Boiling Point | Estimated >200 °C at atmospheric pressure | Based on related structures |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Low solubility in water. | General solubility of methyl esters |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 2,3-dihydrobenzofuran. The first step involves the synthesis of the key intermediate, 2,3-dihydrobenzofuran-5-ylacetic acid, followed by its esterification to the final methyl ester.

Step 1: Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid

A detailed protocol for the synthesis of the carboxylic acid precursor has been described. One established method involves a Friedel-Crafts acylation followed by a Wolff-Kishner-Huang Minlon reduction.

Experimental Protocol:

-

Friedel-Crafts Acylation:

-

To a cooled (0 °C) suspension of aluminum trichloride (2.40 mol) in dichloromethane (1800 g), monoethyl oxalyl chloride (1.83 mol) is added dropwise, maintaining the temperature below 10 °C.

-

The mixture is stirred for 1 hour, and then 2,3-dihydrobenzofuran (1.66 mol) is added dropwise at a temperature between 10 and 20 °C.

-

The reaction is allowed to proceed at room temperature overnight.

-

Upon completion, the reaction mixture is poured into ice water (1800 g), stirred, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to yield the acylated product.

-

-

Hydrolysis and Reduction (Wolff-Kishner-Huang Minlon):

-

The acylated intermediate is hydrolyzed to the corresponding α-keto acid sodium salt.

-

This salt is then subjected to a Wolff-Kishner-Huang Minlon reaction to reduce the carbonyl group to a methylene group, yielding the sodium salt of 2,3-dihydrobenzofuran-5-ylacetic acid.

-

Acidification of the sodium salt precipitates the desired 2,3-dihydrobenzofuran-5-ylacetic acid. The product can be recrystallized from a suitable solvent system like acetone/hexane to yield the pure acid with a melting point of 96-98 °C.[1]

-

Step 2: Esterification to this compound

The final product is obtained through a standard Fischer esterification of the synthesized carboxylic acid.

Experimental Protocol:

-

To a solution of 2,3-dihydrobenzofuran-5-ylacetic acid in an excess of methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel to obtain the final product.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the benzofuran and 2,3-dihydrobenzofuran scaffolds are present in numerous biologically active natural products and synthetic compounds. Derivatives of these ring systems have demonstrated a wide range of pharmacological properties, suggesting that the title compound could be a valuable subject for biological screening.

Published research on related structures has highlighted several key areas of bioactivity:

-

Antimicrobial and Antifungal Activity: The benzofuran nucleus is a common feature in compounds with potent activity against various bacterial and fungal strains.

-

Anti-inflammatory Activity: Several natural and synthetic benzofuran derivatives have shown significant anti-inflammatory properties.

-

Anticancer Activity: The 2,3-dihydrobenzofuran-3-ylacetic acid scaffold and its analogues have been investigated for their potential as anticancer agents.[2]

Given these precedents, this compound represents a promising candidate for screening in assays related to these therapeutic areas. Further research could involve derivatization of the acetate moiety to explore structure-activity relationships.

Visualizations

Synthesis Workflow

The logical flow of the synthesis from the starting material to the final product is illustrated below.

Caption: Synthetic pathway to the target compound.

Potential Areas of Biological Investigation

The following diagram illustrates the potential biological activities of the target compound based on the known activities of its structural class.

Caption: Potential biological activities for screening.

References

Technical Guide: Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate (CAS 155852-41-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available technical information, including experimental protocols and biological activity data, for Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate (CAS 155852-41-8) is limited. This guide provides a comprehensive overview based on available data for the core 2,3-dihydrobenzofuran scaffold, its immediate precursor 2,3-dihydrobenzofuran-5-ylacetic acid, and closely related derivatives. The information on related compounds is presented to offer potential insights and research directions.

Core Compound Profile

This compound is a chemical compound belonging to the dihydrobenzofuran class of heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 155852-41-8 | N/A |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Appearance | Brown Oil | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1] |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 2,3-dihydrobenzofuran-5-ylacetic acid

A documented method for the synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid involves the hydrolysis of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide.[2] Another patented method describes a multi-step synthesis starting from 2,3-dihydrobenzofuran.[3]

Experimental Protocol: Hydrolysis of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide[2]

-

Reaction Setup: A solution of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g) in acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml) is heated at reflux.

-

Reaction Time: The mixture is refluxed for 3 hours.

-

Work-up:

-

The reaction mixture is cooled and then added to water.

-

The product is extracted with ethyl acetate.

-

The combined organic extracts are washed five times with water.

-

The organic solution is then extracted with a saturated aqueous sodium bicarbonate solution.

-

-

Isolation:

-

The aqueous bicarbonate solution is acidified.

-

The acidified solution is extracted with ethyl acetate.

-

The combined ethyl acetate extracts are dried over sodium sulfate and evaporated.

-

-

Purification: The resulting residue is recrystallized from an acetone/hexane mixture to yield 2,3-dihydrobenzofuran-5-ylacetic acid.

Logical Workflow for the Synthesis of this compound

Caption: Proposed synthetic pathway to the target compound.

Predicted Spectroscopic Data

Based on the analysis of related benzofuran derivatives, the following are predicted characteristics for the 1H NMR and Mass Spectrum of this compound.

Table 2: Predicted Spectroscopic Data

| Data Type | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, two methylene groups of the dihydrofuran ring, and the methyl and methylene protons of the acetate group. The chemical shifts would be influenced by the electron-donating and withdrawing effects of the substituents.[4][5] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 192.21. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group and cleavage of the dihydrofuran ring. |

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the benzofuran and dihydrobenzofuran scaffolds are known to exhibit a wide range of pharmacological properties. This suggests that the title compound could be a valuable intermediate for the synthesis of novel therapeutic agents.

Known Activities of Related Compounds

-

Antimicrobial Activity: Various benzofuran derivatives have shown potent activity against a range of bacteria and fungi. Some derivatives are being explored as novel antimicrobial agents to combat drug resistance.[6][7][8]

-

Anti-inflammatory Activity: Certain dihydrobenzofuran lignans and related compounds have demonstrated anti-inflammatory properties.[9]

-

Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of benzofuran derivatives against various cancer cell lines, indicating their potential as anticancer drug candidates.[10][11]

General Workflow for Biological Screening of Benzofuran Derivatives

Caption: A typical workflow for discovering bioactive compounds.

Future Research Directions

Given the lack of specific data for this compound, future research could focus on the following areas:

-

Optimized Synthesis: Development and documentation of a high-yield, scalable synthesis protocol for the title compound.

-

Full Characterization: Comprehensive spectroscopic analysis (NMR, IR, MS) and determination of its physicochemical properties.

-

Biological Screening: Evaluation of its potential antimicrobial, anticancer, and anti-inflammatory activities through a battery of in vitro assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related derivatives to understand the structural requirements for any observed biological activity.

References

- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. CN107721954B - Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. actascientific.com [actascientific.com]

- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

"Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate" molecular weight

An In-depth Technical Guide on the Molecular Weight of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate

This guide provides a detailed analysis of the molecular weight of this compound, a significant compound for researchers, scientists, and professionals in drug development.

Molecular Formula and Structure

The chemical structure of this compound is key to determining its molecular formula. The name indicates a methyl ester of an acetic acid derivative attached to the 5-position of a 2,3-dihydrobenzofuran core. Based on this nomenclature, the molecular formula is established as C₁₁H₁₂O₃. A closely related compound, (2-Methyl-2,3-dihydro-benzofuran-5-yl)-acetic acid, shares the same molecular formula of C11H12O3[1]. Another related structure, Methyl 2,3-Dihydrobenzofuran-3-Acetate, also has the molecular formula C₁₁H₁₂O₃[2].

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each constituent atom in the molecular formula. The standard atomic weights of carbon, hydrogen, and oxygen are utilized for this calculation.[3][4][5][6][7][8][9][10][11][12][13]

The calculation is as follows:

-

Carbon (C): 11 atoms × 12.011 u = 132.121 u

Total Molecular Weight = 132.121 u + 12.096 u + 47.997 u = 192.214 u

The molecular weight of the similar compound (2-Methyl-2,3-dihydro-benzofuran-5-yl)-acetic acid is documented as 192.21 g/mol [1].

Data Presentation

The quantitative data pertaining to the molecular weight of this compound is summarized in the table below for clarity and ease of comparison.

| Element | Symbol | Count | Atomic Weight (u) | Total Contribution (u) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 26 | 192.214 |

Experimental Protocols

The standard method for determining the molecular weight of a chemical compound involves mass spectrometry.

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: A pure sample of this compound is dissolved in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer where it is vaporized and ionized, typically using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector measures the abundance of ions at each m/z value.

-

Data Interpretation: The resulting mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

Visualization

The logical relationship for the determination of the molecular weight is illustrated in the following diagram.

References

- 1. scbt.com [scbt.com]

- 2. Methyl 2,3-Dihydrobenzofuran-3-Acetate - CAS - 93198-70-0 | Axios Research [axios-research.com]

- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. quora.com [quora.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. princeton.edu [princeton.edu]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. youtube.com [youtube.com]

- 13. Oxygen, atomic [webbook.nist.gov]

- 14. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

Spectroscopic Analysis of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally verified public data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate further research and verification.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are derived from the known spectral characteristics of dihydrobenzofuran and methyl acetate moieties, as well as data from similar substituted benzofuran derivatives.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~6.9 - 7.1 | m | 2H | Aromatic CH (H-6, H-7) | - |

| ~6.7 | d | 1H | Aromatic CH (H-4) | ~8.0 |

| ~4.5 | t | 2H | O-CH₂ (H-2) | ~8.5 |

| ~3.6 | s | 3H | O-CH₃ (ester) | - |

| ~3.5 | s | 2H | Ar-CH₂ (acetate) | - |

| ~3.1 | t | 2H | Ar-CH₂ (H-3) | ~8.5 |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (ester) |

| ~159 | C-7a |

| ~130 | C-5 |

| ~127 | C-4 |

| ~125 | C-3a |

| ~120 | C-6 |

| ~109 | C-7 |

| ~71 | C-2 |

| ~52 | O-CH₃ (ester) |

| ~41 | Ar-CH₂ (acetate) |

| ~30 | C-3 |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1610, ~1490 | Medium-Strong | C=C stretch (aromatic) |

| ~1280 | Strong | C-O stretch (ester) |

| ~1230 | Strong | C-O-C stretch (ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 192 | High | [M]⁺ (Molecular Ion) |

| 133 | High | [M - COOCH₃]⁺ |

| 105 | Medium | [C₇H₅O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher.[1][2][3]

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

¹H NMR Acquisition: Proton spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).[1]

-

¹³C NMR Acquisition: Carbon spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[6]

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.[7]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.[8][9]

-

Instrument Preparation: The ATR crystal (commonly diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.[10][11]

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal. For optimal contact, a pressure clamp is applied.[10]

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A sufficient number of scans are co-added to obtain a high-quality spectrum.[12]

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a widely used technique for the structural elucidation of organic compounds.[13][14][15][16][17]

-

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating under high vacuum.[14]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[15][16]

-

Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, characteristic ions. The fragmentation pattern is highly reproducible and provides valuable structural information.[18][19][20][21][22]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

References

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. mse.washington.edu [mse.washington.edu]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. Electron ionization - Wikipedia [en.wikipedia.org]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate, focusing on its chemical structure, nomenclature, and a plausible synthetic route. This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Nomenclature

This compound is a derivative of the heterocyclic compound 2,3-dihydrobenzofuran. The structure consists of a 2,3-dihydrobenzofuran core with a methyl acetate group attached to the 5-position of the benzene ring via a methylene bridge.

Key Structural Features:

-

2,3-Dihydrobenzofuran Core: A bicyclic structure where a furan ring is fused to a benzene ring, and the furan ring is saturated at the 2 and 3 positions.

-

Methylene Bridge: A -CH₂- group connecting the aromatic ring to the acetate functional group.

-

Methyl Acetate Group: A -COOCH₃ functional group.

IUPAC Name: methyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate

Synonyms:

-

2-(2,3-Dihydrobenzofuran-5-yl)acetic acid methyl ester

-

Methyl (2,3-dihydro-1-benzofuran-5-yl)acetate

Molecular Formula: C₁₁H₁₂O₃

Molecular Weight: 192.21 g/mol

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Appearance | Expected to be a solid or oil at room temperature |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. |

| Boiling Point | Estimated to be > 200 °C at atmospheric pressure |

| Melting Point | Not available |

Synthesis

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from a commercially available precursor. The first step involves the synthesis of the corresponding carboxylic acid, followed by esterification.

Synthesis of 2,3-Dihydrobenzofuran-5-ylacetic acid

A known method for the synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid involves the hydrolysis of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide.[1]

Experimental Protocol: [1]

-

Starting Material: 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g).

-

Reagents: Acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), water (4.5 ml), ethyl acetate, saturated sodium bicarbonate solution.

-

Procedure:

-

A mixture of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide, acetic acid, concentrated sulfuric acid, and water is heated at reflux for 3 hours.

-

After cooling, the reaction mixture is diluted with water.

-

The product is extracted with ethyl acetate, and the combined organic extracts are washed multiple times with water.

-

The organic solution is then extracted with an aqueous saturated sodium bicarbonate solution.

-

The aqueous layer is acidified and then extracted with ethyl acetate.

-

The combined ethyl acetate extracts are dried over sodium sulfate and the solvent is evaporated to yield the crude product.

-

Recrystallization from acetone/hexane affords pure 2,3-dihydrobenzofuran-5-ylacetic acid.

-

The following diagram illustrates the workflow for the synthesis of the carboxylic acid precursor.

Caption: Workflow for the synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid.

Esterification to this compound

The final step is the conversion of the synthesized carboxylic acid to its methyl ester. A standard and efficient method for this transformation is the Fischer esterification.

Experimental Protocol (Proposed):

-

Starting Material: 2,3-Dihydrobenzofuran-5-ylacetic acid.

-

Reagents: Methanol (excess), concentrated sulfuric acid (catalytic amount).

-

Procedure:

-

Dissolve 2,3-dihydrobenzofuran-5-ylacetic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture at reflux for several hours (reaction progress can be monitored by Thin Layer Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

-

The logical relationship of the overall synthesis is depicted in the diagram below.

Caption: Synthetic pathway to this compound.

Potential Applications in Research and Drug Development

Derivatives of 2,3-dihydrobenzofuran are found in a variety of biologically active molecules and natural products. They are considered important scaffolds in medicinal chemistry due to their presence in compounds with a wide range of pharmacological activities. The structural motif of this compound makes it an interesting candidate for further investigation and as a building block in the synthesis of more complex molecules for drug discovery programs.

Conclusion

This technical guide has provided a comprehensive overview of this compound, including its chemical structure, nomenclature, and a detailed, plausible synthetic route. While direct experimental data for this specific compound is limited in the public domain, the information presented here, based on established chemical principles and data for closely related compounds, serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further experimental validation of its physicochemical properties and biological activities is warranted.

References

Delving into the Solubility Profile of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate. In the absence of specific experimental data for this compound in publicly available literature, this document outlines the predicted physicochemical properties based on structurally analogous molecules and furnishes detailed, standardized experimental protocols for the systematic determination of its solubility. This guide is intended to equip researchers with the necessary framework to generate a robust and accurate solubility profile, a critical parameter in the drug discovery and development process.

Predicted Physicochemical Properties and Solubility Profile

Table 1: Predicted Physicochemical Properties of this compound and Structurally Similar Compounds

| Property | Predicted Value/Data for Similar Compounds | Source |

| Molecular Formula | C₁₁H₁₂O₃ | - |

| Molecular Weight | 192.21 g/mol | - |

| Predicted XLogP3 | ~1.8 - 2.1 | PubChem[1] |

| Predicted Hydrogen Bond Donors | 0 | PubChem[2] |

| Predicted Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Predicted pKa | Not Ionizable | - |

| Predicted Aqueous Solubility | Low | General assessment based on high LogP and lack of ionizable groups |

Note: Predicted values are computational estimations and should be confirmed by experimental data.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility profile of this compound, two standard experimental approaches are recommended: the kinetic solubility assay for high-throughput screening and the thermodynamic (shake-flask) solubility assay for definitive equilibrium solubility.

Kinetic Solubility Assay Protocol

This method is ideal for early-stage drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.[3][4][5]

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when introduced from a concentrated DMSO stock solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Plate reader with UV-Vis spectrophotometer or nephelometer

-

Centrifuge with plate rotor

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Assay Plate Preparation: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to a new 96-well plate.

-

Aqueous Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well containing the compound, resulting in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature (or 37°C) for a defined period, typically 1 to 2 hours.[6]

-

Precipitation Detection:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

-

UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration is determined from a standard curve. The point at which the measured concentration plateaus despite an increase in the nominal concentration indicates the kinetic solubility.

-

Thermodynamic (Shake-Flask) Solubility Assay Protocol

Considered the "gold standard," this method determines the equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.[7][8][9]

Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

Materials:

-

This compound (solid form)

-

Selected aqueous buffers (e.g., pH 1.2, 6.8, 7.4) and organic solvents (e.g., ethanol, acetonitrile, acetone)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

-

Data Analysis: The concentration determined from the HPLC analysis represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility of this compound.

Caption: Workflow for Kinetic Solubility Assay.

Caption: Workflow for Thermodynamic (Shake-Flask) Solubility Assay.

References

- 1. Methyl 2-(benzofuran-2-yl)acetate | C11H10O3 | CID 15618731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydro-2-methylbenzofuran | C9H10O | CID 101130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. enamine.net [enamine.net]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unlocking the Potential of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate: A Technical Guide for Researchers

A versatile scaffold for drug discovery, Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate and its derivatives present significant opportunities in the development of novel therapeutics. This technical guide explores the potential research applications of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. It provides a comprehensive overview for researchers, scientists, and drug development professionals, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. This compound, as a derivative of this core structure, holds considerable promise as a starting point for the synthesis of new chemical entities with therapeutic potential. This guide delves into the existing research on related compounds to illuminate the prospective applications of this specific molecule.

Synthesis of the Core Scaffold

-

Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid: A documented method involves the reaction of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide with a mixture of acetic acid, concentrated sulfuric acid, and water under reflux conditions. Following a series of extraction and purification steps, 2,3-dihydrobenzofuran-5-ylacetic acid can be obtained.[1]

-

Esterification to this compound: The synthesized carboxylic acid can then be converted to its methyl ester via standard esterification procedures. A common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid. This reaction is typically carried out under reflux to drive the equilibrium towards the formation of the ester.[2]

Potential Research Applications

The 2,3-dihydrobenzofuran scaffold is a recurring motif in compounds exhibiting a wide range of biological activities. Based on the extensive research into its derivatives, three key areas of application for this compound emerge as particularly promising: anticancer, anti-inflammatory, and antimicrobial research.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2,3-dihydrobenzofuran derivatives against various cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce apoptosis through various mechanisms.

Quantitative Data on Anticancer Activity of 2,3-Dihydrobenzofuran Derivatives:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazoline derivative 3a | A549 (Lung) | 13.49 ± 0.17 | [3] |

| Pyrazoline derivative 3a | HeLa (Cervical) | 17.52 ± 0.09 | [3] |

| Pyrazoline derivative 3h | A549 (Lung) | 22.54 ± 0.25 | [3] |

| Pyrazoline derivative 3h | HeLa (Cervical) | 24.14 ± 0.86 | [3] |

| Pyrazoline derivative 3b | A549 (Lung) | 12.47 ± 1.08 | [3] |

| Pyrazoline derivative 3d | A549 (Lung) | 14.46 ± 2.76 | [3] |

| Pyrazoline derivative 3b | HT1080 (Fibrosarcoma) | 11.40 ± 0.66 | [3] |

| Pyrazoline derivative 3d | HT1080 (Fibrosarcoma) | 23.74 ± 13.30 | [3] |

| Benzofuran-2-acetic methyl ester derivatives | MCF-7, T47D, MDA-MB-231 (Breast) | Significant inhibition | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Signaling Pathway: Induction of Apoptosis

Several benzofuran derivatives have been shown to induce apoptosis in cancer cells. One proposed mechanism involves the upregulation of the p21Cip/WAF1 gene, which is a cyclin-dependent kinase inhibitor, in a p53-independent manner.[4][5] This leads to cell cycle arrest and subsequently apoptosis, characterized by an increased Bax/Bcl-2 ratio and DNA fragmentation.[4][5]

Anti-inflammatory Activity

The 2,3-dihydrobenzofuran scaffold has been identified as a promising starting point for the development of novel anti-inflammatory agents.[6] Derivatives have shown potent inhibitory effects on key inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives: [7]

| Compound | Mediator | IC50 (µM) |

| Compound 2 | IL-6 | 1.23 |

| Compound 3 | IL-6 | 9.04 |

| Compound 8 | IL-6 | 2.55 |

| Compound 2 | CCL2 | 1.93 |

| Compound 3 | CCL2 | 1.50 |

| Compound 8 | CCL2 | 19.3 |

| Compound 2 | Nitric Oxide | 2.40 |

| Compound 3 | Nitric Oxide | 5.20 |

| Compound 2 | Prostaglandin E2 | 1.92 |

| Compound 3 | Prostaglandin E2 | 1.48 |

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Griess Assay: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the LPS-induced NO production (IC50).

Signaling Pathway: Inhibition of mPGES-1 and NF-κB

A key mechanism for the anti-inflammatory effects of some benzofuran derivatives is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1).[8] mPGES-1 is a terminal enzyme in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation.[8][9] By inhibiting mPGES-1, these compounds can reduce the production of PGE2.

Furthermore, benzofuran derivatives have been shown to inhibit the NF-κB signaling pathway.[10][11] The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of this pathway can lead to a broad anti-inflammatory effect.[10][11]

Antimicrobial Activity

The benzofuran scaffold is also a promising source for the development of new antimicrobial agents. Various derivatives have demonstrated activity against a range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity of Benzofuran Derivatives:

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 | [12] |

| Benzofuran ketoxime derivatives | Candida albicans | 0.625-2.5 | [12] |

| Fused benzofuran derivative 30 | Proteus chinchori | 25 | [12] |

| Hydrophobic 2-arylbenzofurans | Vancomycin-Resistant Enterococci (VRE) | 3.13-6.25 | [13] |

| Hydrophobic 2-arylbenzofurans | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.13 (MIC80) | [13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: Antimicrobial Screening

The process of screening for new antimicrobial agents often follows a standardized workflow.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. The extensive body of research on related 2,3-dihydrobenzofuran derivatives strongly supports its potential in anticancer, anti-inflammatory, and antimicrobial applications. This technical guide provides a foundational resource for researchers to explore the synthesis, biological evaluation, and mechanistic understanding of compounds derived from this promising scaffold. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation and accelerate the discovery of new and effective medicines.

References

- 1. prepchem.com [prepchem.com]

- 2. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tdcommons.org [tdcommons.org]

The Versatile Building Block: A Technical Guide to Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate stands as a pivotal synthetic intermediate in the landscape of medicinal chemistry and drug discovery. Its unique bicyclic structure, combining a dihydrobenzofuran core with a reactive methyl acetate side chain, offers a versatile scaffold for the construction of complex, biologically active molecules. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role as a key building block in the development of novel therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| CAS Number | 77145-56-1 | |

| Appearance | White to off-white solid | |

| Melting Point | 45-48 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis and Experimental Protocols

The primary route to this compound involves a two-step process starting from 2,3-dihydrobenzofuran. The first step is a Friedel-Crafts acylation to introduce the acetic acid moiety at the 5-position, followed by esterification.

Step 1: Synthesis of 2,3-Dihydrobenzofuran-5-ylacetic Acid

A common method for the synthesis of the carboxylic acid precursor is the Wolff-Kishner-Huang Minlon reduction of an α-keto ester intermediate derived from 2,3-dihydrobenzofuran.

Experimental Protocol:

-

Friedel-Crafts Acylation: To a stirred solution of 2,3-dihydrobenzofuran (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, a Lewis acid (e.g., aluminum chloride, 1.1 eq) is added. Ethyl oxalyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.

-

Work-up: The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 2-oxo-2-(2,3-dihydrobenzofuran-5-yl)acetate.

-

Wolff-Kishner-Huang Minlon Reduction: The crude α-keto ester is dissolved in a high-boiling point solvent like diethylene glycol. Hydrazine hydrate (4-5 eq) and potassium hydroxide (4-5 eq) are added, and the mixture is heated to reflux for several hours until the evolution of nitrogen ceases.

-

Acidification and Extraction: After cooling, the reaction mixture is diluted with water and acidified with concentrated hydrochloric acid. The precipitated 2,3-dihydrobenzofuran-5-ylacetic acid is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried, and concentrated to afford the desired carboxylic acid.

Step 2: Fischer Esterification to this compound

The final step is a classic Fischer esterification of the synthesized carboxylic acid.

Experimental Protocol:

-

Reaction Setup: 2,3-Dihydrobenzofuran-5-ylacetic acid (1.0 eq) is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

-

Acid Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the solution.[1]

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

The following diagram illustrates the overall synthetic workflow:

Applications in Drug Discovery

This compound serves as a crucial starting material for the synthesis of several promising drug candidates. Its structural features are often found in molecules targeting a range of biological pathways.

Darifenacin Intermediate

One of the notable applications of this building block is in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. The 2,3-dihydrobenzofuran-5-yl-ethyl side chain of Darifenacin is constructed from this compound.

GPR119 Agonists

Derivatives of this compound have been explored as potent GPR119 agonists. GPR119 is a G protein-coupled receptor that is a promising target for the treatment of type 2 diabetes and obesity. The dihydrobenzofuran moiety serves as a key pharmacophore in these agonists.[2]

Inhibitors of Inflammatory and Cancer Pathways

The dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Notably, derivatives have been investigated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and Pim-1 kinase, both of which are implicated in inflammation and cancer.

mPGES-1 Signaling Pathway in Inflammation:

mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.[3][4] Inhibition of mPGES-1 is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Pim-1 Signaling Pathway in Cancer:

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[3][5] The development of Pim-1 inhibitors is an active area of cancer research.

Conclusion

This compound is a valuable and versatile synthetic building block with significant applications in the synthesis of pharmacologically active compounds. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel drugs targeting a variety of diseases, including inflammatory disorders and cancer. The continued exploration of this scaffold is likely to yield new and improved therapeutic agents in the future.

References

- 1. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

The Dihydrobenzofuran Core: A Privileged Scaffold in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran motif is a prominent heterocyclic scaffold found in a vast array of natural products and synthetically developed molecules of significant biological importance.[1] Its unique structural features, comprising a fused benzene and dihydrofuran ring system, confer a rigid, planar conformation that is amenable to diverse chemical functionalization. This inherent versatility has established the dihydrobenzofuran core as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets and exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the dihydrobenzofuran core, with a focus on its role in anti-inflammatory, anticancer, antimicrobial, and neuroprotective applications.

Anti-inflammatory Activity

Dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory properties, often targeting key enzymes and signaling pathways involved in the inflammatory cascade. A notable mechanism of action is the inhibition of prostaglandin synthesis.[2] Prostaglandins are lipid compounds with hormone-like effects, playing a crucial role in inflammation.

One of the key enzymes in prostaglandin synthesis is cyclooxygenase (COX). Several fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[1][3]

Quantitative Data: Anti-inflammatory Activity of Dihydrobenzofuran Derivatives

| Compound | Assay | Target/Mediator | IC50 (µM) | Reference |

| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Carrageenan-induced paw edema (rat) | Inflammation | More potent than diclofenac | [2] |

| Fluorinated Dihydrobenzofuran Derivative 1 | LPS-stimulated macrophages | Interleukin-6 (IL-6) | 1.2 | [1][3] |

| Fluorinated Dihydrobenzofuran Derivative 2 | LPS-stimulated macrophages | Chemokine (C-C) Ligand 2 (CCL2) | 1.5 | [1][3] |

| Fluorinated Dihydrobenzofuran Derivative 3 | LPS-stimulated macrophages | Nitric Oxide (NO) | 2.4 | [1][3] |

| Fluorinated Dihydrobenzofuran Derivative 4 | LPS-stimulated macrophages | Prostaglandin E2 (PGE2) | 1.1 | [1][3] |

| Piperazine/benzofuran hybrid 5d | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) | 52.23 ± 0.97 | [4][5] |

Signaling Pathway: Inhibition of NF-κB by Dihydrobenzofuran Derivatives

Many anti-inflammatory agents exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Dihydrobenzofuran derivatives have been shown to inhibit this pathway by preventing the phosphorylation of key signaling molecules.[4][5]

Anticancer Activity

The dihydrobenzofuran scaffold is present in numerous compounds with significant anticancer properties. These molecules can induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with critical cellular processes like tubulin polymerization.[6]

Dihydrobenzofuran lignans, for example, have been identified as a new class of antimitotic agents that inhibit tubulin polymerization, a process essential for cell division.[6] Other derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.

Quantitative Data: Anticancer Activity of Dihydrobenzofuran Derivatives

| Compound | Cancer Cell Line | Activity | IC50 / GI50 (µM) | Reference |

| Methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate (2b) | 60 human tumor cell lines | Growth Inhibition | Average GI50: 0.3 | [6] |

| Racemic 2b | In vitro | Tubulin Polymerization Inhibition | 13 ± 1 | [6] |

| Fluorinated Dihydrobenzofuran Derivative 1 | HCT116 (colorectal adenocarcinoma) | Proliferation Inhibition | 19.5 | [1] |

| Fluorinated Dihydrobenzofuran Derivative 2 | HCT116 (colorectal adenocarcinoma) | Proliferation Inhibition | 24.8 | [1] |

| Dihydrobenzofuran derivative 1 | CAL-27 (oral cancer) | Cytotoxicity | 48.52 ± 0.95 | [7] |

| Dihydrobenzofuran derivative 1 | NCI-H460 (lung cancer) | Cytotoxicity | 53.24 ± 1.49 | [7] |

Signaling Pathway: Induction of Apoptosis by Dihydrobenzofuran Derivatives

A key mechanism of anticancer activity for many dihydrobenzofuran derivatives is the induction of apoptosis. This is often achieved by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.[3][8]

Antimicrobial Activity

The dihydrobenzofuran core is also a key feature in compounds exhibiting antimicrobial activity against a range of pathogenic bacteria and fungi. The specific substitutions on the core structure play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Quantitative Data: Antimicrobial Activity of Dihydrobenzofuran Derivatives

| Compound Class | Organism | Activity | MIC (µg/mL) | Reference |

| Benzofuran-triazine derivative 8e | Staphylococcus aureus (Gram-positive) | Antibacterial | 32-125 | [9] |

| Benzofuran-triazine derivative 8e | Bacillus subtilis (Gram-positive) | Antibacterial | 32-125 | [9] |

| Benzofuran-triazine derivative 8e | Escherichia coli (Gram-negative) | Antibacterial | 32-125 | [9] |

| Benzofuran-triazine derivative 8e | Salmonella enteritidis (Gram-negative) | Antibacterial | 32-125 | [9] |

| Aza-benzofuran derivative 1 | Salmonella typhimurium | Antibacterial | 12.5 | [10] |

| Aza-benzofuran derivative 1 | Escherichia coli | Antibacterial | 25 | [10] |

| Aza-benzofuran derivative 1 | Staphylococcus aureus | Antibacterial | 12.5 | [10] |

| Oxa-benzofuran derivative 5 | Penicillium italicum | Antifungal | 12.5 | [10] |

| Oxa-benzofuran derivative 6 | Colletotrichum musae | Antifungal | 12.5-25 | [10] |

Neuroprotective Effects

Emerging research has highlighted the potential of dihydrobenzofuran-containing compounds in the context of neurodegenerative diseases such as Alzheimer's disease. These compounds can exert neuroprotective effects through various mechanisms, including the modulation of key neurochemical, oxidative, and neuroinflammatory pathways. For instance, certain derivatives have been shown to improve memory performance in animal models and reduce oxidative stress markers in the brain.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

-

Male Wistar rats (150-200 g) are used.

-

The basal volume of the right hind paw of each rat is measured using a plethysmometer.

-

The test compound or vehicle (control) is administered intraperitoneally or orally.

-

After a specific period (e.g., 30 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[11]

-

The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]

-

The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

Procedure:

-

Purified tubulin (e.g., from bovine brain) is used.

-

The assay is typically performed in a 96-well plate format.

-

A reaction mixture containing tubulin, GTP (guanosine triphosphate), and a polymerization buffer is prepared and kept on ice.

-

The test compound, a known inhibitor (e.g., nocodazole), or a known promoter (e.g., paclitaxel) is added to the wells.[12]

-

The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

The change in absorbance (turbidity) at 340 nm or 350 nm is monitored over time (e.g., every 30 seconds for 90 minutes).[12][13] An increase in absorbance indicates tubulin polymerization.

Cyclooxygenase (COX) Inhibitor Screening Assay

This in vitro assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Procedure:

-

The assay can be performed using purified ovine COX-1 and human recombinant COX-2.

-

The reaction is typically carried out in reaction tubes at 37°C.[6]

-

A reaction mixture containing reaction buffer, heme (a cofactor), and the respective COX enzyme is prepared.

-

The test inhibitor or vehicle is added to the tubes and pre-incubated.

-

The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

The product of the COX reaction (e.g., Prostaglandin E2) is measured, often using an enzyme immunoassay (EIA).[6] The amount of product formed is inversely proportional to the inhibitory activity of the compound.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[8][14]

-

The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[15]

-

The plate is incubated for 2-4 hours at 37°C, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[15][8]

-

The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.[14]

-

The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[15][3] The intensity of the color is directly proportional to the number of viable cells.

Zymosan-Induced Air Pouch Model in Mice

This in vivo model is used to study local inflammation.

Procedure:

-

A subcutaneous air pouch is created on the dorsum of mice by injecting sterile air. The pouch is re-inflated on subsequent days to allow for the formation of a lining similar to a synovial membrane.[16]

-

To induce inflammation, a solution of zymosan (a yeast cell wall component) is injected into the air pouch.[17]

-

The test compound or vehicle is administered, typically before the zymosan injection.

-

After a set period (e.g., 6 hours), the animals are euthanized, and the exudate from the pouch is collected.

-

The volume of the exudate and the number of inflammatory cells (e.g., neutrophils) in the exudate are measured to quantify the inflammatory response.

In Vitro Anti-inflammatory Assay in Macrophages

This assay assesses the anti-inflammatory effects of compounds on cultured macrophage cells.

Procedure:

-

A macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured in appropriate medium.

-

The cells are seeded in multi-well plates. For THP-1 monocytes, differentiation into macrophages is induced using phorbol 12-myristate 13-acetate (PMA).

-

Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

-

The cells are co-incubated with various concentrations of the test compound.

-

After the incubation period, the cell culture supernatant is collected.

-

The levels of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in the supernatant are quantified using methods like the Griess assay for NO and enzyme-linked immunosorbent assays (ELISAs) for cytokines.

Conclusion

The dihydrobenzofuran core represents a remarkably versatile and biologically significant scaffold in the realm of drug discovery and development. Its prevalence in nature and the diverse pharmacological activities exhibited by its derivatives underscore its importance as a privileged structure. The ability of dihydrobenzofuran-based compounds to modulate key signaling pathways involved in inflammation and apoptosis highlights their therapeutic potential for a range of diseases, including inflammatory disorders and cancer. The continued exploration of the chemical space around this core, coupled with detailed mechanistic studies and robust preclinical evaluations, holds great promise for the development of novel and effective therapeutic agents. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique properties of the dihydrobenzofuran scaffold in their drug discovery endeavors.

References

- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. NF-κB - Wikipedia [en.wikipedia.org]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Bcl-2 changes conformation to inhibit Bax oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

Methodological & Application

Application Notes & Protocols: Synthesis of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate from 2-Allylphenol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the multi-step synthesis of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate, a key intermediate in pharmaceutical synthesis. The synthesis commences with appropriately substituted phenols, which are converted to 2-allylphenol derivatives via a thermal Claisen rearrangement. Subsequent oxidative cyclization yields the 2,3-dihydrobenzofuran core, which is then functionalized at the 5-position through a Friedel-Crafts acylation, followed by reduction and esterification to afford the target compound. This application note includes comprehensive experimental procedures, tabulated data for key steps, and workflow diagrams to ensure clarity and reproducibility.

Overall Synthetic Pathway

The synthesis is a three-stage process starting from a substituted phenol.

-

Stage 1: O-Allylation and Claisen Rearrangement: A phenol is first allylated to form an allyl phenyl ether, which then undergoes a thermal[1][1]-sigmatropic rearrangement to produce a 2-allylphenol derivative.[2][3][4]

-

Stage 2: Oxidative Cyclization: The 2-allylphenol intermediate is subjected to an oxidative cyclization to form the core 2,3-dihydrobenzofuran structure.[5][6][7]

-

Stage 3: Side-Chain Installation: The dihydrobenzofuran ring is functionalized at the 5-position via Friedel-Crafts acylation, followed by a Wolff-Kishner reduction and subsequent esterification to yield the final product, this compound.[8]

References

- 1. Efficient Claisen rearrangement of allylpara-substituted phenyl ethers using microreactors - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN107721954B - Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid - Google Patents [patents.google.com]

Application Notes and Protocols for Dihydrobenzofuran Synthesis via Rhodium-Catalyzed C-H Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrobenzofurans are a pivotal structural motif present in a wide array of natural products and pharmacologically active compounds. Their synthesis has been a subject of intense research, with transition metal-catalyzed C-H activation emerging as a powerful and atom-economical strategy. Among these methods, rhodium-catalyzed C-H activation offers a versatile and efficient pathway to construct the dihydrobenzofuran core under relatively mild conditions. This document provides detailed application notes and experimental protocols for three distinct rhodium-catalyzed methodologies for the synthesis of dihydrobenzofurans, targeting a broad range of substrates.

I. Rh(III)-Catalyzed [3+2] Annulation of N-Phenoxyacetamides with 1,3-Dienes